molecular formula C7H6BrNS B13203017 3-(3-Bromothiophen-2-yl)propanenitrile

3-(3-Bromothiophen-2-yl)propanenitrile

Cat. No.: B13203017
M. Wt: 216.10 g/mol
InChI Key: QEFUHAOCGLWJOQ-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)propanenitrile is an organosulfur compound with the molecular formula C7H6BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a nitrile group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by the introduction of the nitrile group. One common method is as follows:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction yields 3-bromothiophene.

    Formation of this compound: The 3-bromothiophene is then reacted with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, tetrahydrofuran).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted thiophenes with various functional groups.

    Coupling Reactions: Biaryl compounds and other complex structures.

    Reduction Reactions: Amino derivatives of thiophene.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)propanenitrile has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the synthesis of conductive polymers and other advanced materials.

    Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)propanenitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    3-(2-Bromophenyl)propanenitrile: Contains a phenyl ring instead of a thiophene ring, leading to different chemical properties and reactivity.

    3-(3-Chlorothiophen-2-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

3-(3-Bromothiophen-2-yl)propanenitrile is unique due to the combination of the bromine atom and nitrile group on the thiophene ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)propanenitrile

InChI

InChI=1S/C7H6BrNS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2H2

InChI Key

QEFUHAOCGLWJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCC#N

Origin of Product

United States

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